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Abstract

This document provides detailed application notes and protocols for measuring the inhibitory
activity of SQA1, a known allosteric antagonist, on the C-C chemokine receptor 6 (CCR6).
CCR®6, a G protein-coupled receptor (GPCR), plays a significant role in immune cell trafficking
and is a therapeutic target for various inflammatory diseases. SQA1, a squaramide derivative,
inhibits CCR6 by binding to an intracellular pocket that overlaps with the G protein binding site,
thereby stabilizing an inactive state of the receptor.[1][2][3] The following protocols describe key
assays to characterize and quantify the inhibitory potency of SQA1 on CCR6 activity, including
chemotaxis, calcium flux, and radioligand binding assays. Additionally, a method for assessing
direct binding and stabilization of the receptor by SQA1 using a thermal shift assay is detailed.

Introduction to CCR6 and SQA1

The C-C chemokine receptor 6 (CCRS6) is a class A GPCR that is primarily expressed on
immature dendritic cells, B cells, and specific subsets of T cells, including Th17 and regulatory
T cells.[4] Its exclusive endogenous ligand is the chemokine CCL20. The CCR6/CCL20 axis is
critically involved in the migration of these immune cells to sites of inflammation and is
implicated in the pathogenesis of autoimmune diseases such as psoriasis, rheumatoid arthritis,
and inflammatory bowel disease.[4]
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SQAL1 is a small molecule allosteric antagonist of CCR6.[1][2][3] Structural studies have
revealed that SQA1 binds to an intracellular pocket of CCR®6, sterically hindering the coupling
of the G protein and stabilizing the receptor in an inactive conformation.[1][3] This mechanism
effectively blocks CCL20-mediated downstream signaling and cellular responses.

Signaling Pathway and Experimental Overview

Upon binding of its ligand CCL20, CCR6 activates intracellular signaling pathways primarily
through the Gai subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl
cyclase and a decrease in intracellular cyclic AMP (CAMP) levels. Concurrently, the GBy
subunits dissociate and activate phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a
transient increase in cytosolic calcium concentration. This calcium flux, along with other
signaling events, culminates in cellular responses such as chemotaxis, the directed migration
of cells towards a chemical gradient.

SQA1, as an allosteric inhibitor, prevents these downstream events by stabilizing the inactive
state of CCR6 and blocking G protein coupling. The following diagram illustrates the CCR6
signaling pathway and the point of inhibition by SQA1.
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Figure 1: CCR6 signaling pathway and SQAL1 inhibition.
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The following sections provide detailed protocols for assays to measure the inhibitory effect of
SQA1 on CCR6-mediated cellular functions. The experimental workflow for characterizing an
inhibitor like SQA1 is outlined below.
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Figure 2: Experimental workflow for SQA1 characterization.
Experimental Protocols

Chemotaxis Assay

This assay measures the ability of SQA1 to inhibit the CCL20-induced migration of CCR6-
expressing cells.

Materials:

o CCRG6-expressing cells (e.g., human CD4+CCR6+ T cells, or a cell line stably expressing
human CCR6 like RBL-HA-CCR6).

e Chemotaxis chambers (e.g., Transwell plates with 5 um pore size).
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Recombinant human CCL20.

SQA1l.

Cell culture medium (e.g., RPMI 1640 with 0.5% BSA).
Cell counting solution (e.g., CellTiter-Glo®).

Plate reader for luminescence or fluorescence.

Protocol:

Culture CCR6-expressing cells to a sufficient density. On the day of the assay, harvest and
resuspend the cells in serum-free medium at a concentration of 1 x 10”6 cells/mL.

Prepare a serial dilution of SQA1 in the cell suspension. Incubate for 30 minutes at 37°C.

In the lower chamber of the Transwell plate, add medium containing a predetermined optimal
concentration of CCL20 (e.g., 100 ng/mL). For control wells, add medium without CCL20.

Add the SQA1-treated cell suspension to the upper chamber of the Transwell.

Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours (the optimal time may need
to be determined empirically).

After incubation, carefully remove the upper chamber.

Quantify the number of cells that have migrated to the lower chamber using a suitable
method, such as a luminescent cell viability assay.

Calculate the percentage of inhibition for each SQA1 concentration relative to the CCL20-
only control.

Plot the percentage of inhibition against the SQA1 concentration and determine the IC50
value using non-linear regression.

Data Presentation:
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Compound pICso (mean * s.d.) ICs0 (M)

SQAl 6.7+0.8 199

Data from inhibition of CCL20-mediated CCR6+ human T-cell chemotaxis.[1]

Calcium Flux Assay

This assay measures the ability of SQA1 to block the CCL20-induced increase in intracellular

calcium concentration.

Materials:

CCRG6-expressing cells.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
Recombinant human CCL20.

SQAL.

Assay buffer (e.g., HBSS with 20 mM HEPES).

Pluronic F-127.

A fluorescence plate reader with an injection system or a flow cytometer.

Protocol:

Plate CCR6-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127
in assay buffer.

Remove the culture medium from the cells and add the dye loading solution. Incubate for 1
hour at 37°C in the dark.

After incubation, wash the cells with assay buffer to remove excess dye.
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o Prepare a serial dilution of SQA1 in assay buffer and add it to the wells. Incubate for 15-30
minutes at room temperature.

e Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

 Inject a solution of CCL20 at a concentration that elicits a submaximal response (e.g., EC80)
and continue to record the fluorescence for several minutes.

e The change in fluorescence intensity reflects the change in intracellular calcium
concentration.

o Calculate the percentage of inhibition for each SQA1 concentration based on the peak
fluorescence response.

o Determine the IC50 value by plotting the percentage of inhibition against the SQA1
concentration.

Data Presentation:

Ligand ECso (nM)

CCL20 10.72

Data from a high-throughput calcium mobilization assay for the CCR6 receptor.[5] The
inhibitory effect of SQA1 would be quantified by its ICso against a fixed concentration of
CCL20.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to CCR6 and the ability of
SQAL1 to compete for this binding.

Materials:
 Membranes from cells expressing human CCRE6.

» Radiolabeled CCR6 ligand (e.g., [*?°1]-CCL20) or a radiolabeled antagonist (e.g., [*H]-SQAL).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8962412/
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Unlabeled SQA1.

Binding buffer (e.g., 25 mM HEPES, 10 mM MgClz, 1 mM CaClz, 0.5% BSA, pH 7.4).

Wash buffer (e.g., binding buffer with 500 mM NacCl, ice-cold).

Glass fiber filters (e.g., GF/C).

Scintillation cocktail and a scintillation counter.

Protocol (Competitive Binding):

In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [*2°]]-CCL20 at its
Kd concentration).

Add increasing concentrations of unlabeled SQA1.

To determine non-specific binding, add a high concentration of an unlabeled CCR6 ligand in
a separate set of wells.

Initiate the binding reaction by adding the CCR6-expressing cell membranes (typically 5-20
ug of protein per well).

Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90
minutes at room temperature).

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a
scintillation counter.

Calculate the specific binding at each SQA1 concentration by subtracting the non-specific
binding from the total binding.

Determine the IC50 of SQA1 and calculate the inhibitory constant (Ki) using the Cheng-
Prusoff equation.
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Data Presentation:

Parameter Value
Radioligand [FH]-SQA1
Cell Line HEK?293 transiently expressing human CCR6

Incubation Time

3 hours at room temperature

Kd of [H]-SQA1

To be determined from saturation binding

experiment

Protocol details adapted from a study on SQA1 binding to CCR6.[6]

Thermal Shift Assay (TSA)

This assay measures the change in the thermal stability of CCR6 upon binding of SQA1, which

provides evidence of direct target engagement.

Materials:

SQAL.

Assay buffer.

Protocol:

Purified CCR6 protein.

A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

A real-time PCR machine with melt curve capability.

e Prepare a reaction mixture containing the purified CCR6 protein at a suitable concentration

in the assay buffer.

o Add the fluorescent dye to the protein solution.
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e Prepare a serial dilution of SQA1 and add it to the protein-dye mixture. Include a no-ligand
control.

 Aliquot the reaction mixtures into a 96-well PCR plate.

e Place the plate in the real-time PCR machine.

e Run a melt curve experiment, gradually increasing the temperature from a starting
temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the
fluorescence.

¢ As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an
increase in fluorescence.

e The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded,
corresponding to the midpoint of the transition in the melt curve.

e The binding of a stabilizing ligand like SQA1 will increase the Tm of the protein.

e Plot the change in Tm (ATm) as a function of the SQA1 concentration to assess the
stabilizing effect.

Data Presentation:

Condition Tm (°C) ATm (°C)
CCRG6 alone TBD
CCR6 + SQAL1 (Concentration
TBD TBD
1)
CCR6 + SQAL1 (Concentration
TBD TBD
2)
CCR6 + SQAL1 (Concentration
TBD TBD

n)

TBD: To be determined experimentally.
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Conclusion

The protocols outlined in this document provide a comprehensive framework for characterizing
the inhibitory activity of SQA1 on CCR6. By employing a combination of functional cellular
assays (chemotaxis and calcium flux), a direct binding assay (radioligand binding), and a
biophysical assay for target engagement (thermal shift assay), researchers can obtain robust
and quantitative data on the potency and mechanism of action of SQA1. These methods are
essential for the preclinical evaluation of SQA1 and other potential CCR6 antagonists in drug
discovery and development programs targeting inflammatory and autoimmune diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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